molecular formula C8H14O2 B14439253 1-Methoxy-5-methylhex-1-en-3-one CAS No. 74074-60-5

1-Methoxy-5-methylhex-1-en-3-one

Cat. No.: B14439253
CAS No.: 74074-60-5
M. Wt: 142.20 g/mol
InChI Key: HHMBSKPFGNJLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-5-methylhex-1-en-3-one is an organic compound with the molecular formula C8H14O2 It is a ketone with a methoxy group and a methyl group attached to a hexene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-5-methylhex-1-en-3-one can be synthesized through several methods. One common approach involves the reaction of 5-methyl-1-hexen-3-one with methanol in the presence of an acid catalyst. The reaction proceeds via nucleophilic addition of methanol to the carbonyl group, followed by dehydration to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-5-methylhex-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxy-5-methylhex-1-en-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methoxy-5-methylhex-1-en-3-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. Its effects are mediated through pathways involving the formation of intermediates and transition states, leading to the final products.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1-hexen-3-one: A similar compound with a different functional group.

    1-Methoxy-5-methylhexane: Lacks the double bond present in 1-Methoxy-5-methylhex-1-en-3-one.

    5-Methyl-5-hexen-2-one: Another related compound with a different position of the functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

74074-60-5

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1-methoxy-5-methylhex-1-en-3-one

InChI

InChI=1S/C8H14O2/c1-7(2)6-8(9)4-5-10-3/h4-5,7H,6H2,1-3H3

InChI Key

HHMBSKPFGNJLPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C=COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.